(Rac)-BRD0705

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

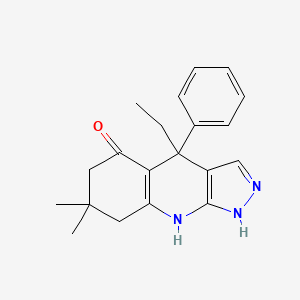

4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLQXXBRWCYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quantitative Potency and Selectivity Data

An In-Depth Technical Guide to the Selectivity and Potency of BRD0705, a Paralog-Selective GSK3α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BRD0705, a first-in-class, orally active, and paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The high degree of homology between the ATP-binding domains of GSK3α and its isoform, GSK3β, has historically posed a significant challenge for the development of selective inhibitors. BRD0705 was rationally designed to exploit a key amino acid difference—an Asp-Glu "switch"—within the hinge-binding domains of the two paralogs, achieving notable selectivity.[1][2] This guide details the potency, selectivity profile, experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

BRD0705 demonstrates potent inhibition of GSK3α with significant selectivity over GSK3β and the broader human kinome.

Potency Against GSK3 Isoforms

The inhibitory activity of BRD0705 has been quantified through both biochemical (IC50) and cell-based (Kd) assays.

| Parameter | Target | Value | Assay Type |

| IC50 | GSK3α | 66 nM | Cell-free biochemical |

| IC50 | GSK3β | 515 nM | Cell-free biochemical |

| Kd | GSK3α | 4.8 µM | Cell-based (NanoBRET) |

Data sourced from references[3][4][5][6][7].

Kinome Selectivity Profile

BRD0705 exhibits excellent selectivity when screened against a wide panel of kinases. The next most potently inhibited kinases belong to the CDK family, but with significantly higher IC50 values, demonstrating a wide selectivity window.[1][5][6]

| Target Kinase | IC50 Value (µM) | Selectivity Fold (vs. GSK3α) |

| GSK3α | 0.066 | 1x |

| GSK3β | 0.515 | ~8x |

| CDK2 | 6.87 | ~104x |

| CDK5 | 9.20 | ~139x |

| CDK3 | 9.74 | ~148x |

Selectivity panel data from a screen of 311 human kinases.[1][5][6]

Key Experimental Protocols

The characterization of BRD0705 involves several standard and specialized assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay is used to measure the concentration of BRD0705 required to inhibit 50% of GSK3α or GSK3β enzymatic activity.

-

Principle : A purified recombinant kinase (GSK3α or GSK3β) is incubated with a specific substrate and ATP. The inhibitor (BRD0705) is added at varying concentrations. The rate of substrate phosphorylation is measured, typically via luminescence, fluorescence, or radioactivity, to determine the IC50 value.

-

Protocol Outline :

-

Reagent Preparation : Recombinant human GSK3α or GSK3β, a suitable substrate (e.g., a synthetic peptide like GS-2), and ATP are prepared in an assay buffer.

-

Compound Dilution : BRD0705 is serially diluted to create a range of concentrations for the dose-response curve.

-

Kinase Reaction : The kinase, substrate, and inhibitor are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 30°C). The reaction is initiated by the addition of ATP.

-

Signal Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For example, in ADP-Glo™ Kinase Assays, the amount of ADP produced is measured via a luciferase-based reaction, where light output is inversely proportional to kinase inhibition.

-

Data Analysis : The signal is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

-

Western Immunoblotting for Phospho-Protein Analysis

This method is used to assess the functional selectivity of BRD0705 within cells by measuring the phosphorylation status of GSK3α and GSK3β.

-

Principle : Cells are treated with BRD0705, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of GSK3α (p-GSK3α Tyr279) and GSK3β (p-GSK3β Tyr216), as well as total protein levels for normalization.

-

Protocol Outline :

-

Cell Treatment : AML cell lines (e.g., U937) are treated with DMSO (vehicle control) or varying concentrations of BRD0705 (e.g., 10-40 µM) for specified time points (e.g., 2-24 hours).[5][6]

-

Lysis : Cells are harvested and lysed to extract total protein.

-

Protein Quantification : Protein concentration is determined using a standard method (e.g., BCA assay).

-

Electrophoresis & Transfer : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation, followed by transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3, and a loading control (e.g., vinculin). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : A chemiluminescent substrate is added, and the signal is captured. A reduction in the p-GSK3α signal without a corresponding decrease in the p-GSK3β signal indicates selective intracellular activity.[5][6]

-

β-Catenin TCF/LEF Luciferase Reporter Assay

A key feature of BRD0705 is its ability to inhibit GSK3α without activating the Wnt/β-catenin pathway, a common liability of dual GSK3 inhibitors.[1] This assay quantifies that effect.

-

Principle : This cell-based assay uses a reporter gene (luciferase) under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the presence of stabilized β-catenin, TCF/LEF transcription factors are activated, driving luciferase expression.

-

Protocol Outline :

-

Transfection : Cells (e.g., AML cell lines) are transfected with a TCF/LEF luciferase reporter plasmid.

-

Treatment : Transfected cells are treated with BRD0705, a known Wnt activator (positive control), or vehicle (negative control).

-

Lysis & Assay : After incubation, cells are lysed, and a luciferase substrate is added.

-

Measurement : The resulting luminescence is measured with a luminometer. Lack of an increase in luminescence in BRD0705-treated cells indicates that the inhibitor does not cause the nuclear accumulation of β-catenin.[6]

-

Signaling Pathways and Mechanism of Action

GSK3 is a constitutively active kinase involved in numerous signaling pathways.[8] The selective inhibition of GSK3α by BRD0705 is therapeutically relevant, particularly in the context of Acute Myeloid Leukemia (AML), as it decouples kinase inhibition from the activation of the Wnt/β-catenin pathway.[1]

The Wnt/β-Catenin Pathway

In the absence of a Wnt signal, GSK3 (both α and β isoforms) is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of both GSK3 paralogs leads to β-catenin stabilization, nuclear translocation, and transcription of Wnt target genes, which can have neoplastic effects.[1] BRD0705's ~8-fold selectivity for GSK3α is sufficient to inhibit its function without fully blocking the redundant activity of GSK3β in the destruction complex, thus avoiding β-catenin stabilization.[1]

Therapeutic Implications in AML

In acute myeloid leukemia, GSK3α has been identified as a therapeutic target.[1] The selective inhibition of GSK3α by BRD0705 has been shown to induce differentiation, reduce stemness-related gene expression, and impair colony formation in AML cell lines and primary patient samples.[1][3] Crucially, these anti-leukemic effects are achieved without impacting the growth of normal hematopoietic cells and without the toxicity concerns associated with β-catenin stabilization.[1][3] In mouse models of AML, BRD0705 treatment impaired leukemia initiation and led to prolonged survival.[3][4]

References

- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. GSK3 in cell signaling | Abcam [abcam.com]

- 9. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-BRD0705 vs. BRD0705: A Technical Guide to a Selective GSK3α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including acute myeloid leukemia (AML). The GSK3 family consists of two highly homologous paralogs, GSK3α and GSK3β. The development of paralog-selective inhibitors is crucial for dissecting their individual roles and for therapeutic targeting with reduced off-target effects. This technical guide provides a comprehensive overview of BRD0705, a potent and selective inhibitor of GSK3α, and its racemic form, (Rac)-BRD0705.

BRD0705 has been identified as a first-in-class, orally active GSK3α inhibitor that induces differentiation and impairs colony formation in AML cell lines and primary patient samples without affecting normal hematopoietic cells.[1] A key feature of BRD0705 is its ability to inhibit GSK3α without stabilizing β-catenin, a downstream effector of the Wnt signaling pathway, thereby mitigating potential concerns of neoplastic transformation associated with pan-GSK3 inhibition.[1]

This document will delve into the comparative activity of the enantiopure BRD0705 and its racemic mixture, present detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Comparative Activity: this compound vs. BRD0705

BRD0705 is a chiral molecule, and its biological activity resides in a single enantiomer. The other enantiomer, BRD5648, is inactive.[1] The term "this compound" refers to a racemic mixture, which contains equal amounts of both the active and inactive enantiomers.

The following tables summarize the quantitative data for the active enantiomer, BRD0705.

Table 1: In Vitro Inhibitory Activity of BRD0705

| Target | Assay Type | IC50 (nM) | Kd (µM) | Selectivity (vs. GSK3β) |

| GSK3α | Cell-free assay | 66 | 4.8 | ~8-fold |

| GSK3β | Cell-free assay | 515 | - | - |

Data sourced from multiple references.[2][3]

Table 2: Kinome Selectivity of BRD0705

| Kinase | IC50 (µM) | Fold Selectivity (vs. GSK3α) |

| CDK2 | 6.87 | 87-fold |

| CDK3 | 9.74 | 123-fold |

| CDK5 | 9.20 | 116-fold |

BRD0705 was tested against a panel of 311 kinases and demonstrated high selectivity for GSK3α.

Signaling Pathway and Mechanism of Action

BRD0705 selectively inhibits the kinase activity of GSK3α. In the context of AML, this inhibition leads to myeloid differentiation and a reduction in the self-renewal capacity of leukemia cells.[1] A significant advantage of BRD0705's selectivity is the avoidance of β-catenin stabilization, a common effect of pan-GSK3 inhibitors that can have pro-tumorigenic consequences.[1]

Caption: Simplified signaling pathway of BRD0705 in AML.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BRD0705.

In Vitro Kinase Assay (Mobility-Shift Microfluidic Assay)

This assay quantitatively measures the inhibition of GSK3α and GSK3β by BRD0705 in a cell-free system.[1]

Objective: To determine the IC50 values of BRD0705 for GSK3α and GSK3β.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

Synthetic peptide substrate

-

ATP

-

BRD0705 (and other test compounds)

-

Assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)

-

Microfluidic chip-based capillary electrophoresis instrument

Procedure:

-

Prepare a 4X solution of the test compound (e.g., BRD0705) in assay buffer. Perform a serial dilution to create a 12-point dose curve (e.g., starting at 33.3 µM with 3-fold dilutions).

-

Prepare a 4X substrate/ATP solution in assay buffer. The ATP concentration should be at its Km for each respective kinase.

-

Prepare a 2X kinase solution in assay buffer.

-

In a 384-well plate, mix the compound solution, substrate/ATP solution, and kinase solution.

-

Incubate the reaction mixture for 1 to 5 hours at room temperature.

-

Stop the reaction according to the instrument manufacturer's instructions.

-

Analyze the samples using a mobility-shift microfluidic assay instrument. The instrument measures the ratio of the phosphorylated product peptide to the non-phosphorylated substrate peptide.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based AML Differentiation and Colony Formation Assay

These assays assess the phenotypic effects of BRD0705 on AML cell lines.[1]

Objective: To evaluate the ability of BRD0705 to induce differentiation and inhibit colony formation in AML cells.

Materials:

-

AML cell lines (e.g., HL-60, U937, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BRD0705

-

DMSO (vehicle control)

-

Methylcellulose-based medium for colony formation

-

Reagents for differentiation analysis (e.g., May-Grünwald-Giemsa stain, flow cytometry antibodies for differentiation markers like CD11b)

Procedure for Differentiation Assay:

-

Seed AML cells in a multi-well plate at a suitable density.

-

Treat the cells with various concentrations of BRD0705 or DMSO for a specified period (e.g., 6 days).

-

Harvest the cells and prepare cytospins.

-

Stain the slides with May-Grünwald-Giemsa stain to assess cell morphology.

-

Alternatively, stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b) and analyze by flow cytometry.

Procedure for Colony Formation Assay:

-

Treat AML cells with different concentrations of BRD0705 or DMSO for a defined period.

-

Wash the cells and resuspend them in complete culture medium.

-

Mix the cell suspension with methylcellulose-based medium.

-

Plate the cell-methylcellulose mixture in petri dishes.

-

Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Count the number of colonies (defined as aggregates of >40 cells) under a microscope.

-

Calculate the percent inhibition of colony formation compared to the DMSO control.

In Vivo AML Mouse Model

This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of BRD0705.[1]

Objective: To determine the effect of BRD0705 on leukemia progression and survival in a mouse model of AML.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Luciferase-expressing AML cell line (e.g., HL-60 or MV4-11)

-

BRD0705

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Bioluminescence imaging system

-

Luciferin substrate

Procedure:

-

Inject luciferase-expressing AML cells intravenously (tail vein) into irradiated NSG mice.

-

Monitor tumor engraftment and progression by regular bioluminescence imaging.

-

Once the leukemia is established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

-

Administer BRD0705 (e.g., 30 mg/kg) or vehicle to the respective groups via oral gavage, typically once or twice daily.

-

Monitor tumor burden throughout the study using bioluminescence imaging.

-

Monitor the health and survival of the mice daily.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., flow cytometry of bone marrow to determine human CD45+ cell infiltration).

-

Analyze the data for differences in tumor growth and overall survival between the treatment and control groups.

Caption: Workflow for the in vivo AML mouse model experiment.

Conclusion

BRD0705 is a potent and highly selective inhibitor of GSK3α, with the active stereoisomer demonstrating significantly greater activity than its racemic form, this compound. Its mechanism of action, which involves the induction of myeloid differentiation in AML cells without affecting the β-catenin pathway, makes it a promising therapeutic candidate. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of BRD0705 and related compounds in preclinical research and drug development. The clear distinction in activity between the enantiopure and racemic forms underscores the importance of stereochemistry in drug design and development.

References

The Crucial Role of GSK3α Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthale Kinase 3 alpha (GSK3α) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its dysregulation has been implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the inhibition of GSK3α has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological functions of GSK3α, the consequences of its inhibition, and the experimental methodologies used to study its activity. We will delve into the core signaling pathways regulated by GSK3α, present quantitative data on selective inhibitors, and provide detailed protocols for key experimental assays.

Core Biological Functions of GSK3α

GSK3α, along with its isoform GSK3β, is a key regulator of numerous signaling pathways essential for cellular homeostasis. Unlike many kinases that are activated by specific signals, GSK3 is typically active in resting cells and is inhibited in response to various stimuli.[1][2] GSK3α possesses a high degree of homology with GSK3β, particularly within the kinase domain, leading to some overlapping functions.[3] However, isoform-specific roles for GSK3α have been increasingly identified.[4]

Key functions of GSK3α include:

-

Metabolic Regulation: GSK3α was originally identified for its role in glycogen metabolism. It phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.[2][5] Insulin signaling leads to the phosphorylation and inhibition of GSK3α, promoting glycogen storage.[3]

-

Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK3α participates in a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[4] Inhibition of GSK3α upon Wnt ligand binding leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.[6][7]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Akt, a downstream effector of PI3K, directly phosphorylates and inhibits GSK3α at Serine 21.[4] This inhibitory phosphorylation is a key mechanism by which growth factors exert their effects.

-

Neuronal Function: GSK3α is highly expressed in the brain and is implicated in neuronal development, synaptic plasticity, and mood regulation.[8] Dysregulation of GSK3α activity is linked to neurodegenerative diseases such as Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein and the production of amyloid-β peptides.[8][9]

-

Cancer: The role of GSK3α in cancer is complex and context-dependent. While its tumor-suppressive function in the Wnt pathway is well-established, GSK3α has also been shown to promote the survival and proliferation of certain cancer cells.[4]

Signaling Pathways Regulated by GSK3α Inhibition

The inhibition of GSK3α activity leads to the modulation of several critical signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutics.

Wnt/β-catenin Signaling Pathway

Inhibition of GSK3α is a key event in the activation of the canonical Wnt pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major upstream regulator of GSK3α activity.

Glycogen Metabolism Pathway

GSK3α plays a direct role in regulating glycogen synthesis.

Quantitative Data on GSK3α Inhibitors

A number of small molecule inhibitors targeting GSK3 have been developed. While many are dual inhibitors of GSK3α and GSK3β, several isoform-selective inhibitors have been identified. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.

| Inhibitor | GSK3α IC50 (µM) | GSK3β IC50 (µM) | Selectivity (β/α) | Reference |

| AZ1080 | 3.18 | 2.03 | 0.64 | [10][11] |

| BRD0705 | 3.75 | > 30 | > 8 | [10][11] |

| Compound 1 | 0.15 | 3.02 (EC50) | ~20 | [10][11] |

| G28_14 | 0.033 | 0.218 | ~6.6 | [11] |

| COB-187 | 0.00064 (nM) | 0.00087 (nM) | ~1.36 | [12] |

| Tideglusib | - | - | Non-selective | [12] |

| SB-216763 | - | 0.018 | - | [13] |

Detailed Experimental Protocols

Studying the biological function of GSK3α inhibition requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro GSK3α Kinase Assay

This assay measures the enzymatic activity of purified GSK3α and the potency of inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][14][15]

Materials:

-

Recombinant human GSK3α enzyme

-

GSK3 substrate peptide (e.g., from glycogen synthase)[9]

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of GSK3α enzyme in 1X kinase reaction buffer. The optimal concentration should be determined empirically.[16]

-

Prepare a substrate/ATP mix in 1X kinase reaction buffer. The ATP concentration should be at or near the Km for GSK3α.

-

-

Set up the Kinase Reaction:

-

Add 5 µL of the inhibitor solution or vehicle (for controls) to the wells of the microplate.

-

Add 10 µL of the GSK3α enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of GSK3α Phosphorylation

This technique is used to assess the phosphorylation status of GSK3α at its inhibitory site (Ser21) in cell lysates, providing an indirect measure of its activity.[17][18]

Materials:

-

Cell culture reagents

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-phospho-GSK3α (Ser21) and anti-total GSK3α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with test compounds for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK3α (Ser21) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total GSK3α to normalize for protein loading.

-

Quantify the band intensities and express the level of phosphorylated GSK3α as a ratio to total GSK3α.

-

Immunoprecipitation (IP) of GSK3α

Immunoprecipitation is used to isolate GSK3α from a complex mixture, such as a cell lysate, to study its interactions with other proteins or to measure its activity in an immune complex.[19][20][21][22]

Materials:

-

Cell lysate

-

Anti-GSK3α antibody

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Protocol:

-

Cell Lysis:

-

Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Pre-clearing the Lysate:

-

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-GSK3α antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[1][23][24][25][26]

Materials:

-

Cultured cells

-

Test compound

-

PBS

-

Lysis buffer

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

Western blotting reagents and antibodies for GSK3α

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the test compound or vehicle at the desired concentration and for a specified time.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

-

-

Analysis:

-

Collect the supernatant and analyze the amount of soluble GSK3α at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Conclusion

GSK3α is a critical kinase involved in a wide array of cellular functions, and its inhibition holds significant therapeutic potential for a variety of diseases. A thorough understanding of its biological roles, the signaling pathways it regulates, and the methodologies to study its activity is paramount for the successful development of novel GSK3α-targeted therapies. This technical guide provides a comprehensive overview of these aspects, serving as a valuable resource for researchers and drug development professionals in this exciting field. The continued development of potent and selective GSK3α inhibitors, coupled with a deeper understanding of its complex biology, will undoubtedly pave the way for new and effective treatments for numerous human disorders.

References

- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt Signaling Requires the Sequestration of Glycogen Synthase Kinase 3 inside Multivesicular Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSK3 alpha Kinase Enzyme System [worldwide.promega.com]

- 10. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. ptglab.com [ptglab.com]

- 18. bio-rad.com [bio-rad.com]

- 19. A specific immunoprecipitation assay for the protein kinase FA/glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

(Rac)-BRD0705: A Technical Guide to its Role in Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This technical guide provides an in-depth overview of the role of BRD0705 in cell differentiation, with a particular focus on its impact on stem cell self-renewal and the differentiation of acute myeloid leukemia (AML) cells. This document details the mechanism of action of BRD0705, presents quantitative data on its activity, outlines experimental protocols for its use, and provides visual representations of the signaling pathways it modulates.

Core Concepts: Mechanism of Action

BRD0705 functions as a paralog-selective inhibitor of GSK3α.[1][2] It demonstrates a significant selectivity for GSK3α over its isoform, GSK3β.[1][2] This selectivity is attributed to an aspartate-to-glutamate "switch" in the hinge-binding domain of the kinase. The primary mechanism of action involves the inhibition of the kinase function of GSK3α, which in turn modulates downstream signaling pathways involved in cell fate decisions.

A critical aspect of BRD0705's mechanism, particularly in the context of stem cell research, is its ability to promote self-renewal independently of the canonical Wnt/β-catenin signaling pathway.[3] Unlike pan-GSK3 inhibitors that lead to the stabilization and nuclear translocation of β-catenin, BRD0705 does not induce these effects at concentrations effective for its biological activity. This feature mitigates potential concerns related to the neoplastic potential associated with β-catenin activation.

In the context of acute myeloid leukemia (AML), the inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation and impairs colony formation in AML cells. The downstream effectors in this process include the modulation of transcription factors critical for myeloid cell development, such as c-MYB and MAFB.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of BRD0705

| Target | Parameter | Value | Reference |

| GSK3α | IC50 | 66 nM | |

| GSK3α | Kd | 4.8 µM | |

| GSK3β | IC50 | 515 nM |

Table 2: Selectivity Profile of BRD0705

| Kinase Target | Selectivity (fold vs. GSK3β) | Reference |

| GSK3α | 8-fold |

Table 3: Cellular Activity of BRD0705 in AML

| Cell Line | Assay | Effect | Concentration Range | Reference |

| U937 | GSK3α Tyr279 Phosphorylation | Impaired | 10-40 µM | |

| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Impaired | Concentration-dependent |

Role in Stem Cell Self-Renewal

BRD0705 plays a significant role in maintaining the pluripotency and self-renewal of various stem cell populations, including embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs).

β-Catenin-Independent Maintenance of Pluripotency

A key finding is that BRD0705 promotes stem cell self-renewal through a mechanism that is independent of β-catenin stabilization. This is a crucial distinction from pan-GSK3 inhibitors, which heavily rely on the Wnt/β-catenin pathway. This property makes BRD0705 a valuable tool for dissecting the specific roles of GSK3α in pluripotency and for developing stem cell culture conditions with reduced risk of oncogenic transformation.

Synergistic Effects with IWR1

In epiblast stem cells (EpiSCs), BRD0705 has been shown to work synergistically with the tankyrase inhibitor IWR1 to support long-term self-renewal. This combination helps to maintain the distinct molecular and functional identities of both naive ESCs and primed EpiSCs in co-culture.

Caption: BRD0705 inhibits GSK3α, promoting stem cell self-renewal via unknown effectors, independent of β-catenin.

Role in Acute Myeloid Leukemia (AML) Cell Differentiation

BRD0705 has emerged as a promising agent for differentiation therapy in AML. By selectively inhibiting GSK3α, BRD0705 induces myeloid differentiation and impairs the colony-forming ability of AML cells, while having minimal effects on normal hematopoietic cells.

Induction of Myeloid Differentiation

Treatment of AML cell lines with BRD0705 leads to morphological changes consistent with myeloid differentiation. This is accompanied by a reduction in the expression of transcriptional programs associated with stemness.

Downstream Signaling in AML

The anti-leukemic effects of BRD0705 are mediated through the modulation of key transcription factors involved in myeloid cell fate. GSK3α inhibition by BRD0705 has been shown to downregulate c-MYB and upregulate MAFB, both of which are critical for myeloid differentiation.

Caption: BRD0705 inhibits GSK3α, leading to decreased c-MYB and increased MAFB, promoting AML differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Western Blot Analysis of GSK3α Phosphorylation

This protocol is for assessing the inhibition of GSK3α activity by measuring the phosphorylation of its tyrosine 279 (Tyr279) residue.

Workflow:

Caption: Workflow for Western blot analysis of GSK3α phosphorylation after BRD0705 treatment.

Materials:

-

AML cell line (e.g., U937)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-GSK3α (Tyr279)

-

Primary antibody against total GSK3α

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate U937 cells at an appropriate density. Treat cells with varying concentrations of BRD0705 (e.g., 10, 20, 40 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α, and a loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

AML Colony Formation Assay

This assay assesses the ability of AML cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

Workflow:

Caption: Workflow for the AML colony formation assay with BRD0705.

Materials:

-

AML cell lines (e.g., MOLM13, U937) or primary AML patient samples

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

IMDM

-

Fetal Bovine Serum (FBS)

-

35 mm culture dishes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the AML cells.

-

Plating: Mix the cells with the methylcellulose-based medium containing the desired concentration of BRD0705 or vehicle control. Plate approximately 100,000 cells per 35 mm dish.

-

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Counting: Count the number of colonies (typically defined as aggregates of >40 cells) using a light microscope.

TCF/LEF Luciferase Reporter Assay

This assay is used to determine if BRD0705 affects the transcriptional activity of the Wnt/β-catenin pathway.

Workflow:

Caption: Workflow for the TCF/LEF luciferase reporter assay to assess β-catenin activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent

-

This compound

-

Wnt3a conditioned medium (as a positive control)

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and a Renilla luciferase control vector.

-

Treatment: After 24 hours, treat the cells with BRD0705 at various concentrations. Include a positive control (Wnt3a) and a vehicle control.

-

Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

May-Grunwald Giemsa Staining for AML Cell Morphology

This staining protocol is used to visualize the morphology of AML cells and assess differentiation.

Procedure:

-

Smear Preparation: Prepare a thin smear of the treated AML cells on a glass slide and allow it to air dry.

-

Fixation: Fix the smear with methanol for 5-10 minutes.

-

May-Grunwald Staining: Stain the smear with May-Grunwald working solution for 5-10 minutes.

-

Rinsing: Rinse the slide with a pH 6.8 buffer.

-

Giemsa Staining: Stain the slide with diluted Giemsa stain for 15-30 minutes.

-

Washing and Drying: Wash the slide with distilled water and let it air dry.

-

Microscopy: Examine the stained cells under a light microscope to observe morphological changes indicative of differentiation.

Conclusion

This compound is a valuable chemical probe for studying the role of GSK3α in cell differentiation. Its selectivity and its β-catenin-independent mechanism of action in stem cells make it a powerful tool for both basic research and preclinical studies. In the context of AML, BRD0705 shows promise as a differentiation-inducing agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of GSK3α and the therapeutic potential of its selective inhibition.

References

(Rac)-BRD0705: A Technical Guide to its Interaction with Glycogen Synthase Kinase 3α (GSK3α)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to the compound (Rac)-BRD0705 and its primary protein target, Glycogen Synthase Kinase 3α (GSK3α). BRD0705 is a potent and paralog-selective inhibitor of GSK3α, a key enzyme implicated in various cellular processes and diseases, including acute myeloid leukemia (AML).[1][2] The racemic mixture, this compound, contains the highly active enantiomer (BRD0705) and is often used in initial research settings.[3][4][5]

Core Target Interaction: GSK3α

BRD0705 was developed as a first-in-class, orally active, and paralog-selective inhibitor that preferentially targets GSK3α over its close homolog GSK3β. This selectivity is significant because dual inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a protein associated with neoplastic concerns. BRD0705 was specifically designed to inhibit the kinase function of GSK3α without causing this downstream β-catenin stabilization, thereby offering a more targeted therapeutic approach.

The basis for this selectivity lies in a single amino acid difference within the ATP-binding domain of the two isoforms: an aspartate (Asp) in GSK3β and a glutamate (Glu) in GSK3α. BRD0705 was engineered to exploit this "Asp-Glu switch," enabling its preferential binding to GSK3α.

Quantitative Interaction Data

The interaction of BRD0705 with its targets has been characterized using various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | GSK3α | 66 nM | Cell-free kinase assay | |

| IC₅₀ | GSK3β | 515 nM | Cell-free kinase assay | |

| Selectivity | GSK3α vs. GSK3β | ~8-fold | - | |

| Kd | GSK3α | 4.8 µM | Cell-based NanoBRET | |

| Kd | GSK3β | 3.3 µM | Cell-based NanoBRET | |

| IC₅₀ (Cellular) | GSK3α | 3.75 µM | HEK-huTau cells | |

| IC₅₀ (Cellular) | GSK3β | > 30 µM | HEK-huTau cells |

IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by half. Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity.

Signaling Pathway Context

BRD0705 selectively inhibits GSK3α, which plays a crucial role in multiple signaling pathways. A key feature of BRD0705 is its ability to modulate GSK3α activity without significantly impacting the canonical Wnt/β-catenin pathway at therapeutic concentrations. This allows for the induction of myeloid differentiation in AML cells while avoiding the potential oncogenic effects of β-catenin stabilization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the interaction of BRD0705 with GSK3α.

This protocol is used to measure the direct inhibitory effect of BRD0705 on the kinase activity of purified GSK3α and GSK3β.

-

Objective: To determine the IC₅₀ values of BRD0705 for GSK3α and GSK3β.

-

Principle: A cell-free assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation corresponds to the inhibitory activity.

-

General Procedure:

-

Recombinant human GSK3α or GSK3β enzyme is prepared.

-

A specific peptide substrate for GSK3 is selected.

-

The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) are incubated together.

-

A serial dilution of BRD0705 (or DMSO as a control) is added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

-

Data are normalized to controls, and IC₅₀ curves are generated using non-linear regression analysis.

-

This assay measures the binding of BRD0705 to GSK3α within intact, live cells.

-

Objective: To determine the dissociation constant (Kd) of BRD0705 for GSK3α in a cellular environment.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged GSK3α (the energy donor) and a fluorescently labeled kinase tracer that binds to the ATP pocket (the energy acceptor). A test compound like BRD0705 competes with the tracer for binding, causing a loss of BRET signal.

-

General Procedure:

-

HEK293T cells are transiently transfected with a plasmid encoding for Nluc-GSK3α.

-

After an expression period (e.g., 24 hours), cells are harvested and resuspended.

-

Cells are treated with a serial dilution of BRD0705 for a period (e.g., 2 hours).

-

The NanoBRET™ Target Engagement Kinase Tracer is added to the cells.

-

The NanoLuc® substrate (furimazine) is added to initiate the luminescent reaction.

-

The donor emission (460 nm) and acceptor emission (610 nm) are measured simultaneously using a plate reader.

-

The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the concentration of BRD0705 to determine the Kd.

-

This method is used to confirm that BRD0705 inhibits the kinase activity of GSK3α in cells by measuring the phosphorylation status of the enzyme itself.

-

Objective: To assess the functional inhibition of GSK3α in AML cell lines.

-

Principle: Active GSK3α is autophosphorylated at a specific tyrosine residue (Tyr279). Treatment with an effective inhibitor like BRD0705 will decrease the level of this phosphorylation, which can be detected using a phospho-specific antibody.

-

General Procedure:

-

AML cell lines (e.g., U937, HL-60) are cultured and treated with various concentrations of BRD0705 (e.g., 10-40 µM) or DMSO for different time points (e.g., 2-24 hours).

-

Cells are harvested, washed, and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-GSK3α (Tyr279). A separate blot is run for total GSK3α and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

The intensity of the phospho-GSK3α band is quantified and normalized to total GSK3α and the loading control.

-

References

The Core of Cellular Control: An In-depth Technical Guide to the Upstream and Downstream Targets of GSK3α

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase 3 Alpha (GSK3α) is a constitutively active serine/threonine kinase that serves as a critical nexus for a multitude of cellular signaling pathways. Dysregulation of GSK3α is implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the upstream regulatory mechanisms that control GSK3α activity and the downstream substrates through which it exerts its pleiotropic effects.

Upstream Regulation of GSK3α

GSK3α activity is primarily regulated by inhibition through post-translational modifications and subcellular localization, rather than by direct activation. Two major pathways govern its function: the PI3K/Akt signaling cascade and the canonical Wnt/β-catenin pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade activated by growth factors and insulin. A key event in this pathway is the direct phosphorylation of GSK3α on Serine 21 (Ser21) by activated Akt (also known as Protein Kinase B)[1]. This phosphorylation induces a conformational change where the N-terminal phosphorylated tail acts as a pseudosubstrate, binding to the enzyme's active site and competitively inhibiting the phosphorylation of other "primed" substrates[1][2][3]. This inhibitory mechanism is a central node for integrating signals related to cell survival, proliferation, and metabolism. Other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), can also phosphorylate Ser21, providing multiple inputs for GSK3α inhibition[2].

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt pathway, GSK3α's regulation is distinct and independent of Ser21 phosphorylation. In the absence of a Wnt ligand, GSK3α is a core component of a multiprotein "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of the transcriptional co-activator β-catenin. CK1 first "primes" β-catenin by phosphorylating it at Serine 45 (Ser45). This allows GSK3α to subsequently phosphorylate Threonine 41 (Thr41), Serine 37 (Ser37), and Serine 33 (Ser33). Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases and targeted for proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt binding to its Frizzled/LRP5/6 co-receptors, the destruction complex is disrupted. This is not through Ser21 phosphorylation but involves the recruitment of Axin to the plasma membrane, leading to the sequestration of GSK3 and preventing it from accessing β-catenin. Consequently, β-catenin is not phosphorylated, leading to its stabilization, nuclear translocation, and activation of TCF/LEF target genes.

Other Regulatory Mechanisms

-

Tyrosine Phosphorylation: Phosphorylation at Tyrosine 279 (Tyr279) in GSK3α is associated with increased kinase activity. This is thought to be an autophosphorylation event necessary for maximal catalytic function.

-

Protein-Protein Interactions: GSK3α's activity is spatially and temporally controlled by its inclusion in various protein complexes. Scaffolding proteins like Axin are crucial for bringing GSK3α in proximity to its substrates within specific pathways.

Downstream Targets of GSK3α

GSK3α phosphorylates a vast array of substrates, estimated to be over 100 proteins, thereby regulating numerous cellular processes. A common feature for many, but not all, GSK3α substrates is the requirement for a "priming" phosphorylation event. This priming phosphorylation, typically carried out by another kinase, occurs at a serine or threonine residue located four amino acids C-terminal to the GSK3α target site, creating the consensus sequence S/T-X-X-X-S/T(P).

Key Substrates in Metabolism

-

Glycogen Synthase (GS): The namesake substrate of GSK3, GS is the rate-limiting enzyme in glycogen synthesis. GSK3α phosphorylates GS at multiple sites (e.g., Ser641, Ser645, Ser649, Ser653), leading to its inactivation. This phosphorylation is primed by Casein Kinase 2 (CK2). Inhibition of GSK3α (e.g., by insulin signaling) leads to the dephosphorylation and activation of GS, promoting glycogen storage.

Core Components of Signaling Pathways

-

β-Catenin: As detailed in the Wnt pathway section, GSK3α-mediated phosphorylation of β-catenin at Thr41, Ser37, and Ser33 (primed by CK1 at Ser45) targets it for degradation. This is a pivotal control point in embryonic development and oncogenesis.

Cytoskeletal and Neuronal Proteins

-

Tau: This microtubule-associated protein is a major substrate of GSK3α in the brain. GSK3α phosphorylates Tau at numerous sites, many of which are found to be hyperphosphorylated in the neurofibrillary tangles characteristic of Alzheimer's disease. Phosphorylation by GSK3α reduces Tau's ability to bind and stabilize microtubules. Certain phosphorylations by GSK3α are primed by other kinases, such as PKA.

Transcription and Translation Factors

GSK3α regulates the activity of numerous transcription factors, often leading to their inhibition or degradation. This provides a mechanism for controlling gene expression in response to extracellular signals.

Data Presentation: Quantitative Analysis of GSK3α Interactions

While extensive research has identified numerous substrates, specific kinetic data for GSK3α remains limited in the literature. The tables below summarize known phosphorylation sites and available kinetic parameters.

Table 1: Upstream Regulators and Regulatory Sites of GSK3α

| Regulator | Regulatory Site on GSK3α | Effect on GSK3α Activity | Signaling Pathway |

| Akt (PKB) | Ser21 | Inhibition | PI3K/Insulin |

| PKA | Ser21 | Inhibition | cAMP |

| PKC | Ser21 | Inhibition | Diacylglycerol |

| Autophosphorylation | Tyr279 | Activation | Intrinsic |

Table 2: Downstream Substrates, Phosphorylation Sites, and Kinetic Data for GSK3α

| Substrate | Priming Kinase (Site) | GSK3α Phosphorylation Site(s) | Function Regulated | Km (µM) | Reference |

| Glycogen Synthase | CK2 (Ser657) | Ser641, Ser645, Ser649, Ser653 | Glycogen Synthesis | N/A | |

| β-Catenin | CK1 (Ser45) | Thr41, Ser37, Ser33 | Wnt Signaling / Protein Stability | N/A | |

| Tau | PKA, others | >30 sites (e.g., Ser199, Ser202, Thr231, Ser396, Ser413) | Microtubule Stability | N/A | |

| phospho-CREB peptide | PKA | Ser (in RRS PS(P)YR) | Synthetic Substrate Activity | 140 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GSK3α targets. Below are generalized protocols for key experiments.

In Vitro Kinase Assay for GSK3α

This protocol is designed to measure the activity of purified GSK3α against a specific substrate.

-

Reaction Buffer Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Keep on ice.

-

Reagent Preparation:

-

GSK3α Enzyme: Dilute recombinant GSK3α to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.

-

Substrate: Prepare the substrate (e.g., a pre-phosphorylated peptide like phospho-CREB or a full-length protein like Tau) at a 2x concentration in 1x Kinase Assay Buffer.

-

ATP: Prepare a 2x concentration of ATP (e.g., 100 µM) containing [γ-³²P]ATP in 1x Kinase Assay Buffer.

-

-

Reaction Setup (25 µL total volume):

-

Add 12.5 µL of the 2x substrate solution to a microcentrifuge tube.

-

Add 5 µL of the diluted GSK3α enzyme.

-

To initiate the reaction, add 7.5 µL of the 2x [γ-³²P]ATP solution. Mix gently.

-

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). The time should be within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Detection and Analysis:

-

SDS-PAGE: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

P81 Paper: Wash the P81 paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Co-Immunoprecipitation (Co-IP) of Endogenous GSK3α and Interacting Proteins

This protocol aims to isolate GSK3α from cell lysates along with its native binding partners.

-

Cell Lysis:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing (Optional but Recommended):

-

Transfer the supernatant to a new tube.

-

Add Protein A/G-agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-4 µg of anti-GSK3α antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add equilibrated Protein A/G-agarose beads to each sample and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the pulled-down proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

-

Identification of Phosphorylation Sites by Mass Spectrometry

This workflow outlines the general steps for identifying GSK3α-dependent phosphorylation sites on a substrate.

-

Sample Preparation: Perform an in vitro kinase assay as described above, but using non-radioactive ATP. Alternatively, immunoprecipitate the substrate protein from cells under conditions where GSK3α is active versus inhibited.

-

Protein Separation and Digestion:

-

Separate the protein substrate by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein band of interest.

-

Perform in-gel digestion, typically with trypsin, to generate peptides.

-

-

Phosphopeptide Enrichment (Crucial Step):

-

Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides.

-

Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to generate fragmentation spectra (MS2 scan).

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.

-

The search parameters must include variable modifications for phosphorylation (+79.966 Da) on serine, threonine, and tyrosine residues.

-

Specialized software can then be used to confidently assign the location of the phosphorylation site within the peptide sequence.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed.

References

- 1. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

BRD0705 in Fragile X Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD0705, a selective Glycogen Synthase Kinase 3α (GSK3α) inhibitor, and its role in preclinical research for Fragile X syndrome (FXS). This document synthesizes key findings on its mechanism of action, impact on core FXS phenotypes, and detailed experimental protocols utilized in its evaluation.

Core Concepts and Mechanism of Action

Fragile X syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that acts as a translational repressor, and its absence results in excessive protein synthesis downstream of metabotropic glutamate receptor 5 (mGluR5) activation.[1][2] While targeting mGluR5 directly has been a primary therapeutic strategy, clinical trials have faced challenges, prompting investigation into downstream signaling molecules.[1][2]

One such target is GSK3, a serine/threonine kinase with two paralogs, GSK3α and GSK3β.[1] BRD0705 is a potent and selective inhibitor of GSK3α. In the context of FXS, the signaling cascade involves the activation of mGluR5, leading to the stimulation of the ERK1/2 pathway, which in turn modulates GSK3α activity. The subsequent dysregulation of GSK3α contributes to the excessive protein synthesis and other cellular and behavioral phenotypes observed in FXS. BRD0705's therapeutic potential lies in its ability to selectively inhibit GSK3α, thereby normalizing protein synthesis and correcting downstream pathophysiology without the broader effects of non-selective GSK3 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of BRD0705 in the Fmr1 knockout (Fmr1-/y) mouse model of Fragile X syndrome.

Table 1: In Vitro and In Vivo Efficacy of BRD0705

| Parameter | Assay | Model System | Treatment | Result | Reference |

| Potency | IC50 | Purified Enzyme | BRD0705 | 66 nM for GSK3α, 515 nM for GSK3β (8-fold selectivity) | |

| Protein Synthesis | [35S]Met/Cys Incorporation | Hippocampal Slices (Fmr1-/y mice) | 10 µM BRD0705 | Reduced elevated protein synthesis to wild-type levels (p = 0.0025) | |

| Cortical Hyperexcitability | Action Potential Firing | Visual Cortex Slices (Fmr1-/y mice) | 10 µM BRD0705 | Significantly reduced the number of evoked action potentials (p = 0.007) | |

| UP State Duration | Extracellular Recordings | Cortical Slices (Fmr1-/y mice) | 10 µM BRD0705 | Significantly reduced the duration of spontaneous UP states | |

| mGluR-LTD | Electrophysiology (DHPG-induced) | Hippocampal Slices (Fmr1-/y mice) | 10 µM BRD0705 | Abrogated exaggerated mGluR-dependent LTD |

Table 2: Behavioral Phenotype Correction with BRD0705 in Fmr1-/y Mice

| Phenotype | Behavioral Test | Dosing Regimen | Result | Reference |

| Audiogenic Seizures | Acoustic Alarm Exposure | 30 mg/kg, i.p. (acute) | Significantly reduced seizure incidence (p = 0.02) | |

| Inhibitory Avoidance | Step-Through Task | 30 mg/kg, i.p. (pre-training) | Rescued deficits in inhibitory avoidance learning | |

| Tolerance | Audiogenic Seizures | 30 mg/kg, i.p. (5 consecutive days) | No evidence of tachyphylaxis (tolerance) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by BRD0705 in Fragile X syndrome and a typical experimental workflow for evaluating its efficacy.

Caption: BRD0705 selectively inhibits GSK3α, a key downstream node in the mGluR5-ERK signaling pathway, to normalize protein synthesis in FXS.

Caption: A generalized workflow for preclinical evaluation of BRD0705 in the Fmr1-/y mouse model of Fragile X syndrome.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of BRD0705.

In Vivo Administration of BRD0705

-

Compound Preparation: BRD0705 is formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water.

-

Dosing: For acute behavioral and in vivo biochemical studies in adult Fmr1-/y mice (C57BL/6J background), a dose of 30 mg/kg is typically administered. For chronic studies assessing tolerance, this dose can be administered daily for 5 consecutive days.

-

Administration: The calculated volume of the BRD0705 suspension is injected intraperitoneally. The timing of administration relative to the experimental endpoint is critical and should be optimized based on the pharmacokinetic profile of the compound.

Protein Synthesis Assay in Hippocampal Slices

This protocol is adapted from methods used to measure basal protein synthesis.

-

Slice Preparation:

-

Acutely dissect the hippocampus from Fmr1-/y and wild-type littermate mice in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Metabolic Labeling:

-

Incubate individual slices in aCSF containing 10 µM BRD0705 or vehicle (e.g., 0.1% DMSO) for a pre-incubation period.

-

Replace the solution with aCSF containing the same drug concentration plus a radiolabeled amino acid mixture, such as [35S]methionine/cysteine.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

-

Quantification:

-

Wash slices thoroughly with ice-cold aCSF to remove unincorporated radiolabel.

-

Homogenize individual slices in a suitable lysis buffer.

-

Precipitate proteins using trichloroacetic acid (TCA).

-

Collect the protein precipitate on glass fiber filters and wash.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Normalize the counts to the total protein content of the slice homogenate, determined by a standard protein assay (e.g., BCA).

-

Audiogenic Seizure (AGS) Susceptibility Assay

This assay is a robust measure of sensory hypersensitivity in Fmr1-/y mice.

-

Animals: Use Fmr1-/y mice and wild-type littermates at an age of peak susceptibility, typically postnatal day 21 (P21).

-

Procedure:

-

Administer BRD0705 (30 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.

-

Place the mouse individually into a testing chamber (e.g., a Plexiglas box).

-

After a brief acclimation period (e.g., 1 minute), expose the mouse to a loud auditory stimulus (e.g., 118-125 dB siren or alarm) for a fixed duration (e.g., 2-3 minutes).

-

-

Scoring:

-

Observe and score the behavioral response during the stimulus presentation. A typical scoring scale is:

-

0: No response.

-

1: Wild running.

-

2: Clonic seizure.

-

3: Tonic seizure.

-

4: Respiratory arrest/death.

-

-

The incidence of seizures (percentage of mice exhibiting a score of 1 or higher) is the primary endpoint. Seizure severity and latency can also be measured.

-

Inhibitory Avoidance Task

This task assesses a form of long-term memory.

-

Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training:

-

Administer BRD0705 (30 mg/kg, i.p.) or vehicle prior to the training session.

-

Place the mouse in the light compartment, facing away from the door.

-

When the mouse enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 1-2 seconds).

-

Remove the mouse from the apparatus and return it to its home cage.

-

-

Testing:

-

24 hours after training, place the mouse back into the light compartment.

-

Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. A cutoff time (e.g., 300 seconds) is typically used.

-

Western Blotting for Phosphorylated Proteins

This method is used to assess the in vivo target engagement of BRD0705 by measuring the phosphorylation of downstream substrates like APP.

-

Sample Preparation:

-

Administer BRD0705 or vehicle to mice.

-

At a specified time point post-injection (e.g., 1 hour), euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus).

-

Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-APP at Thr668).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensity for the phosphorylated protein.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

-

Compare the ratio of phosphorylated to total protein between treatment groups.

-

Electrophysiology: mGluR-Dependent Long-Term Depression (LTD)

This protocol measures a form of synaptic plasticity that is exaggerated in Fmr1-/y mice.

-

Slice Preparation: Prepare acute hippocampal slices as described for the protein synthesis assay.

-

Recording:

-

Place a slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes.

-

-

LTD Induction and Drug Application:

-

Apply BRD0705 (10 µM) or vehicle to the perfusion bath and allow it to equilibrate.

-